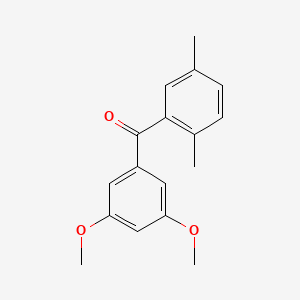
(1E)-1-chloro-1-octene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-chloro-1-octene: is an organic compound with the molecular formula C8H15Cl. It is a chlorinated derivative of octene, characterized by the presence of a chlorine atom attached to the first carbon of the octene chain. The “1E” designation indicates the configuration of the double bond, with the chlorine atom and the alkyl chain on opposite sides.
準備方法
Synthetic Routes and Reaction Conditions: (1E)-1-chloro-1-octene can be synthesized through various methods, including:
Addition of Hydrogen Chloride to 1-Octene: This method involves the addition of hydrogen chloride (HCl) to 1-octene under controlled conditions to yield this compound.
Dehydrohalogenation of 1-Chlorooctane: This method involves the elimination of hydrogen chloride from 1-chlorooctane using a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the addition of hydrogen chloride to 1-octene. The reaction is carried out in the presence of a catalyst to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions:
Substitution Reactions: (1E)-1-chloro-1-octene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Addition Reactions: The compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) to form dihalogenated or halogenated products.
Oxidation Reactions: this compound can be oxidized to form corresponding epoxides or alcohols using oxidizing agents such as peracids or osmium tetroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Reagents such as bromine (Br2) or hydrogen bromide (HBr) in inert solvents like carbon tetrachloride (CCl4).
Oxidation Reactions: Reagents such as peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide (OsO4) in suitable solvents.
Major Products Formed:
Substitution Reactions: Formation of alcohols, ethers, or amines.
Addition Reactions: Formation of dihalogenated or halogenated alkanes.
Oxidation Reactions: Formation of epoxides or alcohols.
科学的研究の応用
Chemistry: (1E)-1-chloro-1-octene is used as an intermediate in organic synthesis for the preparation of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is used in biochemical studies to investigate the effects of chlorinated alkenes on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: this compound is explored for its potential use in the development of new therapeutic agents, particularly in the treatment of diseases where chlorinated compounds have shown efficacy.
Industry: The compound is used in the production of surfactants, lubricants, and plasticizers. It is also employed in the synthesis of polymers and resins with specific properties.
作用機序
The mechanism of action of (1E)-1-chloro-1-octene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or activation. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components.
類似化合物との比較
1-Chlorooctane: A saturated analog of (1E)-1-chloro-1-octene, lacking the double bond.
1-Bromo-1-octene: A brominated analog with similar reactivity but different halogen atom.
1-Chloro-2-octene: An isomer with the chlorine atom attached to the second carbon.
Uniqueness: this compound is unique due to its specific configuration and reactivity. The presence of the double bond and the chlorine atom in the “E” configuration imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.
特性
分子式 |
C8H15Cl |
|---|---|
分子量 |
146.66 g/mol |
IUPAC名 |
(E)-1-chlorooct-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-2-3-4-5-6-7-8-9/h7-8H,2-6H2,1H3/b8-7+ |
InChIキー |
MXUOKRUYNYDCDL-BQYQJAHWSA-N |
異性体SMILES |
CCCCCC/C=C/Cl |
正規SMILES |
CCCCCCC=CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


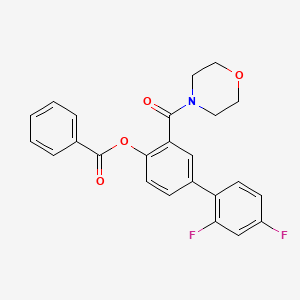
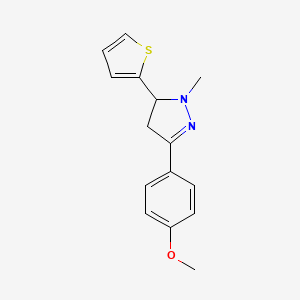
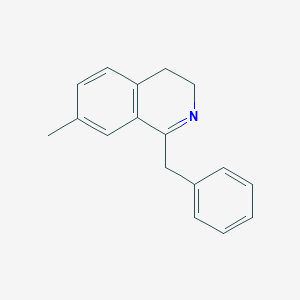


![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)

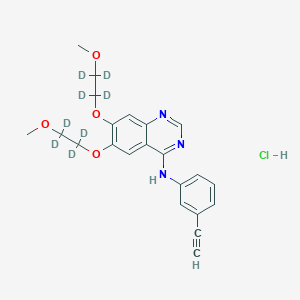

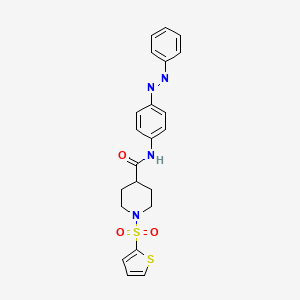
![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)
![1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127031.png)
![2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]-](/img/structure/B14127036.png)
